molecular formula C22H23Cl2N3O B12772285 Urea, N-(2,6-dichlorophenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- CAS No. 145131-42-6

Urea, N-(2,6-dichlorophenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-

Cat. No.: B12772285
CAS No.: 145131-42-6
M. Wt: 416.3 g/mol
InChI Key: CHSJDYFKZBMJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N-(2,6-dichlorophenyl)-N’-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route may involve the following steps:

    Preparation of the amine precursor: The amine precursor, such as 2,6-dichloroaniline, is synthesized through chlorination of aniline.

    Formation of the isocyanate: The isocyanate intermediate is prepared by reacting the amine precursor with phosgene or a phosgene substitute.

    Coupling reaction: The final compound is obtained by reacting the isocyanate intermediate with the appropriate amine, such as 1-(1-methyl-1H-indol-3-yl)cyclopentylamine, under controlled conditions.

Industrial Production Methods

Industrial production of urea derivatives often involves large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Urea derivatives can undergo various chemical reactions, including:

    Oxidation: Urea derivatives can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction of urea derivatives can lead to the formation of amines.

    Substitution: Substitution reactions can occur at the aromatic ring or the urea moiety, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines.

Scientific Research Applications

Urea derivatives have a wide range of scientific research applications, including:

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Used in the production of polymers, resins, and agrochemicals.

Mechanism of Action

The mechanism of action of urea derivatives depends on their specific molecular targets and pathways. For example, some urea derivatives act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding. Others may modulate receptor activity by interacting with specific receptor sites.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-(2,6-dichlorophenyl)-N’-methyl-: A simpler derivative with similar structural features.

    Urea, N-(2,6-dichlorophenyl)-N’-phenyl-: Another derivative with a phenyl group instead of the indole moiety.

Uniqueness

The unique structural features of Urea, N-(2,6-dichlorophenyl)-N’-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-, such as the presence of the indole moiety and the cyclopentyl group, may confer distinct biological and chemical properties compared to other urea derivatives. These features may enhance its binding affinity to specific molecular targets and improve its stability under various conditions.

Properties

CAS No.

145131-42-6

Molecular Formula

C22H23Cl2N3O

Molecular Weight

416.3 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-3-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea

InChI

InChI=1S/C22H23Cl2N3O/c1-27-13-16(15-7-2-3-10-19(15)27)22(11-4-5-12-22)14-25-21(28)26-20-17(23)8-6-9-18(20)24/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H2,25,26,28)

InChI Key

CHSJDYFKZBMJEG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3(CCCC3)CNC(=O)NC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.